2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2-oxazol-5-yl)propanamide
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Overview
Description
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2-oxazol-5-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, an oxazole ring, and a propanamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2-oxazol-5-yl)propanamide typically involves multiple steps. One common method includes the reaction of 5-methyl-2-(propan-2-yl)phenol with 3-phenyl-1,2-oxazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted amides or thiols.
Scientific Research Applications
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2-oxazol-5-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the oxazole ring may participate in binding to nucleic acids or proteins. These interactions can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-methyl-2-(propan-2-yl)phenoxy]propanoic acid
- 5-methyl-2-(propan-2-yl)phenol
- 2-(4-methyl-3-oxido-5-phenyl-1,3-oxazol-2-yl)phenol
Uniqueness
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2-oxazol-5-yl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C22H24N2O3/c1-14(2)18-11-10-15(3)12-20(18)26-16(4)22(25)23-21-13-19(24-27-21)17-8-6-5-7-9-17/h5-14,16H,1-4H3,(H,23,25) |
InChI Key |
MJITVHKCICCQRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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